REACTION_CXSMILES
|
[Br:1][C:2]1[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][C:3]=1[O:4][CH2:5][CH2:6][CH2:7][CH2:8]O.P(Br)(Br)[Br:16].O.[OH-].[Na+]>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:13]=[CH:12][C:11]([Br:14])=[CH:10][C:3]=1[O:4][CH2:5][CH2:6][CH2:7][CH2:8][Br:16] |f:3.4|
|
Name
|
|
Quantity
|
12.63 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(OCCCCO)C=C(C=C1)Br
|
Name
|
|
Quantity
|
1.65 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
83 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.37 mL
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
0.21 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
69 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred under nitrogen at 90° C. for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred under nitrogen at 90° C. for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 25 mL of toluene
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with 25 mL each of water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give the product as a cloudy yellow oil suitable for the next step
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=C(C=C1)Br)OCCCCBr
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |